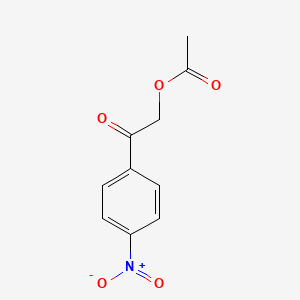

2-(4-Nitrophenyl)-2-oxoethyl acetate

Descripción general

Descripción

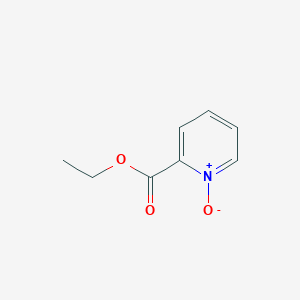

2-(4-Nitrophenyl)-2-oxoethyl acetate is a synthetic compound that belongs to the family of acetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments . It is also used as an intermediate in the synthesis of various organic compounds, which include pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl acetate involves various methods. One of the most common methods involves the reaction of ethyl chlorodifluoroacetate and 4-nitrophenol in the presence of a base such as potassium carbonate or sodium hydroxide . Another method involves the reaction of difluoroacetic acid with 4-nitrophenol in the presence of an activating agent such as N,N-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The structure of 2-(4-Nitrophenyl)-2-oxoethyl acetate includes a nitro group, two fluorine atoms, and an ethyl ester functional group . This molecular structure makes it highly reactive towards nucleophiles, electrophiles, and radicals .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

2-(4-Nitrophenyl)-2-oxoethyl acetate is a white to pale yellow crystalline powder. It has a molecular weight of 261.18 g/mol, a melting point of 92-95°C, and a boiling point of 317-319°C. This compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Aplicaciones Científicas De Investigación

1. Indirect Radiofluorination of Biomolecules

- Application Summary: The compound is used as a synthon for indirect radiofluorination of biomolecules . This process is crucial for the creation of radiopharmaceuticals used in Positron Emission Tomography (PET), a molecular imaging technique that has a significant influence on personalized healthcare .

- Methods of Application: The 4-nitrophenyl (PNP) activated esters are used to prepare 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .

- Results: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

2. Hydrolysis Activity in De Novo Designed Esterase

- Application Summary: The compound is used in the design of a new esterase with significant lytic activities towards p-nitrophenyl acetate . This development protocol can be useful in creating novel enzymes for use in harsh environments or novel reactions .

- Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation . The catalytic triad and oxygen anion holes were then embedded in the protein scaffold using the new enzyme protocol in Rosetta 3 .

- Results: The designed esterase had significant lytic activities towards p-nitrophenyl acetate, which was confirmed by point mutations .

3. Reductive Cleavage of Methionine-Containing Peptides

- Application Summary: The compound is used with iodoacetic acid for reductive cleavage of methionine-containing peptides . It is also used as a substrate in assays for esterase and lipase activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .

- Results: The outcomes of these applications were not provided in the sources .

4. Catalytic Reduction of 4-Nitrophenol

- Application Summary: The compound is used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction is a benchmark to assess the activity of the nanostructured materials .

- Methods of Application: Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .

- Results: The study found that the shape of the nanostructured materials (spherical, cubic, octahedral) influenced their catalytic activity, which might be correlated with their corresponding surface area and the porosity in their structures .

5. Synthesis of 4-Nitrophenyl Acetate

- Application Summary: The compound is used in the synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans . This process is important for the production of 4-nitrophenyl acetate, which is used as a substrate for lipase assay .

- Methods of Application: The lipase is immobilized on a molecular sieve, and the immobilized enzyme is used to convert acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .

- Results: The immobilized lipase achieved approximately 90% conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .

6. Esterase Activity Assay

- Application Summary: The compound is used as a substrate to determine carboxylesterase (CES) activity in mouse liver cells . It is also used to evaluate esterase activity in human embryonic kidney cell line in carbonic anhydrase inhibition assay .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .

- Results: The outcomes of these applications were not provided in the sources .

7. Catalytic Reduction of Nitroarene

- Application Summary: The compound is used in the catalytic reduction of nitroarene by nanostructured materials . This reaction is a benchmark to assess the activity of the nanostructured materials .

- Methods of Application: Various nanostructured materials are synthesized and used as catalysts for the reduction of nitroarene in the presence of reducing agents .

- Results: The study found that the shape of the nanostructured materials (spherical, cubic, octahedral) influenced their catalytic activity, which might be correlated with their corresponding surface area and the porosity in their structures .

8. Synthesis of Ester

- Application Summary: The compound is used in the synthesis of ester using molecular sieve-immobilized lipase from Bacillus coagulans . This process is important for the production of ester, which is used as a substrate for lipase assay .

- Methods of Application: The lipase is immobilized on a molecular sieve, and the immobilized enzyme is used to convert acetic acid and 4-nitrophenol into ester .

- Results: The immobilized lipase achieved approximately 90% conversion of acetic acid and 4-nitrophenol into ester .

9. Determination of Carboxylesterase (CES) Activity

- Application Summary: The compound is used as a substrate to determine carboxylesterase (CES) activity in mouse liver cells . It is also used to evaluate esterase activity in human embryonic kidney cell line in carbonic anhydrase inhibition assay .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .

- Results: The outcomes of these applications were not provided in the sources .

Safety And Hazards

Propiedades

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROHNFZTTHLMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495850 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-2-oxoethyl acetate | |

CAS RN |

65921-30-4 | |

| Record name | 2-(4-Nitrophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)